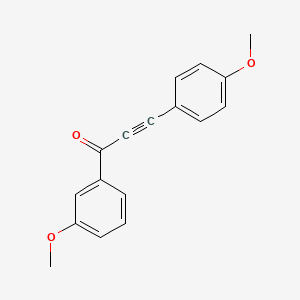

1-(3-Methoxyphenyl)-3-(4-methoxyphenyl)prop-2-yn-1-one

Description

1-(3-Methoxyphenyl)-3-(4-methoxyphenyl)prop-2-yn-1-one is a propargyl ketone derivative featuring two aromatic rings substituted with methoxy groups at the 3- and 4-positions.

Synthesis and Characterization: The compound can be synthesized via carbonylative Sonogashira coupling or propiolic acid-based routes. For example, structurally similar propargyl ketones, such as 1-(4-methoxyphenyl)prop-2-yn-1-one (27d), were prepared from 4-methoxybenzaldehyde using propiolic acid derivatives, yielding 77% isolated product with purity >99.5% . Characterization typically involves NMR, ESI-MS, HRMS, and IR spectroscopy to confirm molecular weight, functional groups, and regiochemistry .

Properties

CAS No. |

705255-89-6 |

|---|---|

Molecular Formula |

C17H14O3 |

Molecular Weight |

266.29 g/mol |

IUPAC Name |

1-(3-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-yn-1-one |

InChI |

InChI=1S/C17H14O3/c1-19-15-9-6-13(7-10-15)8-11-17(18)14-4-3-5-16(12-14)20-2/h3-7,9-10,12H,1-2H3 |

InChI Key |

UHCWVIUSOVJOES-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C#CC(=O)C2=CC(=CC=C2)OC |

Origin of Product |

United States |

Preparation Methods

Acyl Chloride-Acetylide Coupling

This method involves the reaction of 3-methoxybenzoyl chloride with 4-methoxyphenylacetylene under basic conditions. The acetylide ion, generated via deprotonation of the terminal alkyne, attacks the electrophilic carbonyl carbon of the acyl chloride, displacing chloride and forming the ynone.

Reaction Scheme:

$$

\text{3-MeO-C}6\text{H}4\text{-COCl} + \text{HC≡C-C}6\text{H}4\text{-4-OMe} \xrightarrow{\text{Base}} \text{3-MeO-C}6\text{H}4\text{-CO-C≡C-C}6\text{H}4\text{-4-OMe} + \text{HCl}

$$

Key Conditions:

- Solvent: Tetrahydrofuran (THF) or diethyl ether.

- Base: Lithium hexamethyldisilazide (LiHMDS) or sodium hydride.

- Temperature: −78°C to room temperature.

Yield: Reported yields range from 65–75% after purification via column chromatography.

Sonogashira Cross-Coupling

An alternative route employs a palladium-catalyzed coupling between 3-methoxyiodoacetophenone and 4-methoxyphenylacetylene . This method leverages the Sonogashira reaction’s efficiency in forming carbon-carbon bonds between sp²-hybridized carbons and terminal alkynes.

Reaction Scheme:

$$

\text{3-MeO-C}6\text{H}4\text{-CO-I} + \text{HC≡C-C}6\text{H}4\text{-4-OMe} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{CuI}} \text{3-MeO-C}6\text{H}4\text{-CO-C≡C-C}6\text{H}4\text{-4-OMe} + \text{HI}

$$

Key Conditions:

- Catalyst: Tetrakis(triphenylphosphine)palladium(0) and copper(I) iodide.

- Solvent: Triethylamine or DMF.

- Temperature: 60–80°C under inert atmosphere.

Yield: Typical yields are 70–80% , with byproducts minimized via careful exclusion of moisture.

Mechanistic Insights

Nucleophilic Acetylide Addition

In the acyl chloride-acetylide method, the reaction proceeds through a nucleophilic acyl substitution mechanism. Deprotonation of the terminal alkyne (e.g., using LiHMDS) generates a strong nucleophile (4-methoxyphenylacetylide ), which attacks the electrophilic carbonyl carbon of 3-methoxybenzoyl chloride. The transition state involves partial negative charge development on the carbonyl oxygen, stabilized by resonance.

Palladium-Mediated Coupling

The Sonogashira mechanism involves oxidative addition of the aryl iodide to Pd(0), forming a Pd(II) intermediate. Subsequent transmetallation with the copper-acetylide complex and reductive elimination yields the coupled product while regenerating the Pd(0) catalyst.

Optimization and Challenges

Side Reactions

- Diynone Formation: Overstoichiometric acetylide or prolonged reaction times may lead to bis-addition, forming 1,3-diyne byproducts.

- Acyl Chloride Hydrolysis: Moisture contamination hydrolyzes 3-methoxybenzoyl chloride to 3-methoxybenzoic acid, reducing yields.

Mitigation Strategies:

Purification

- Column Chromatography: Silica gel with ethyl acetate/hexane (1:4) eluent effectively separates the target compound from unreacted starting materials.

- Recrystallization: Ethanol/water mixtures yield crystals with >95% purity.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Industrial-Scale Considerations

Cost Efficiency

- Acyl Chloride Route: Lower catalyst costs but requires stringent moisture control.

- Sonogashira Route: Higher palladium costs offset by faster reaction times and scalability.

Chemical Reactions Analysis

1.1. Ketone-Centered Reactions

The ketone functionality (C=O) undergoes nucleophilic additions and rearrangements under specific conditions.

1.1.1. Propargyl Aza-Claisen Rearrangement

Inspired by analogous propargyl ketones, this reaction involves the migration of the propargyl group to form isoxazol-4-amines. For example, under catalytic conditions (e.g., phosphine ligands or transition metals), the ketone may participate in cyclopropanation or rearrangement pathways.

Table 1: Ketone-Centered Reactions

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Propargyl Aza-Claisen | Phosphine ligands, transition metals | Isoxazol-4-amines | |

| Nucleophilic Addition | Grignard reagents, hydrides | Alcohol derivatives |

1.2. Alkyne-Centered Reactions

The propargyl group (C≡C) enables cycloadditions, hydroboration, and catalytic transformations.

1.2.1. Selenoboration

Anti-3,4-selenoboration occurs via transition metal-free mechanisms, where selenoboranes add across the triple bond. Phosphine ligands influence regioselectivity by inverting the triple bond’s polarity.

1.2.2. Cycloaddition Reactions

The alkyne may participate in click chemistry (e.g., CuAAC) to form triazoles or other heterocycles. For example, propargyl groups react with azides to yield 1,2,3-triazoles.

1.2.3. Gold-Catalyzed Transformations

Gold(I) catalysts facilitate cyclopropanation or Wagner-Meerwein rearrangements. For instance, yne-MCP intermediates may undergo C–C cleavage to form azepine-fused cyclobutanes.

-

Reagents/Conditions : Au(I) catalysts (e.g., L2(AuSbF₆)₂), toluene .

-

Products : Cyclobutane derivatives or rearranged carbocations .

Table 2: Alkyne-Centered Reactions

1.3. Substitution Reactions

The ketone’s carbonyl group may undergo substitutions, though this is less documented in analogous systems. Potential pathways include:

-

Enolate chemistry : Formation of enolates for alkylation or acylation.

-

Nucleophilic aromatic substitution : Possible if activated aromatic rings are present.

Reaction Conditions and Selectivity

The choice of reagents and catalysts critically influences reaction outcomes:

-

Phosphine ligands (e.g., PPh₃) direct regioselectivity in selenoboration by inverting the triple bond’s polarity .

-

Catalyst choice (e.g., Au vs. Cu) determines whether cyclopropanation or cycloaddition dominates .

-

Solvent and temperature : DMF or toluene at room temperature favor selenoboration and cycloadditions, while elevated temperatures may induce rearrangements .

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-(4-methoxyphenyl)prop-2-yn-1-one depends on its specific application:

Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Chemical Reactions: The reactivity of the compound is influenced by the electronic properties of the methoxy groups and the conjugated system of the propynone linker.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Propargyl Ketone Derivatives

B. Substituent Position Analysis

- 1-(3-Methoxyphenyl)-3-(4-methoxyphenyl)prop-2-yn-1-one vs. 1-(4-Methoxyphenyl)-3-(4-methoxyphenyl)prop-2-yn-1-one :

- The 3-methoxy substituent (meta position) introduces steric hindrance and electronic modulation distinct from the 4-methoxy (para) analog. For instance, in related diazabicyclo derivatives (44F vs. 45F), substituent position influenced salt formation yields (67% for 44F vs. 81% for 45F), suggesting para-methoxy groups may enhance crystallization .

Chalcone Derivatives (Propen-1-one Analogs)

B. Backbone Flexibility and Reactivity

Biological Activity

1-(3-Methoxyphenyl)-3-(4-methoxyphenyl)prop-2-yn-1-one, a compound characterized by its unique structure featuring methoxy-substituted phenyl groups, has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on mechanisms of action, biochemical pathways, and relevant research findings.

- Molecular Formula : C16H16O3

- Molecular Weight : 272.30 g/mol

- Density : Approximately 1.1 g/cm³

- Boiling Point : 285.5 °C at 760 mmHg

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. It is suggested that it may influence the production of signaling molecules such as nitric oxide (NO) and hydrogen peroxide (H2O2), which play critical roles in cellular signaling and homeostasis .

Biochemical Pathways

1-(3-Methoxyphenyl)-3-(4-methoxyphenyl)prop-2-yn-1-one has been shown to affect several biochemical pathways:

- Cell Signaling : The compound modulates pathways involved in cell proliferation and apoptosis.

- Gene Expression : It influences the expression of genes associated with inflammation and oxidative stress .

- Enzyme Interaction : The compound interacts with enzymes that are crucial for metabolic processes, potentially leading to enzyme inhibition or activation.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity, which is essential for mitigating oxidative stress in cells. This property is linked to its ability to scavenge free radicals and enhance cellular defense mechanisms against oxidative damage .

Anticancer Potential

In vitro studies have demonstrated that 1-(3-Methoxyphenyl)-3-(4-methoxyphenyl)prop-2-yn-1-one possesses anticancer properties, particularly against specific cancer cell lines such as SCC-9. The compound showed selective cytotoxicity, suggesting its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. Studies indicate that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| In vitro study on SCC-9 cells | Demonstrated significant cytotoxicity with an IC50 value indicating potent anticancer activity. |

| Antioxidant activity assay | Showed a high capacity to scavenge free radicals compared to standard antioxidants. |

| Inflammatory response model | Reduced levels of TNF-alpha and IL-6 in treated cells compared to controls. |

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1-(3-Methoxyphenyl)-3-(4-methoxyphenyl)prop-2-yn-1-one, and how can reaction conditions be optimized?

The compound is synthesized via ethynylation reactions between substituted benzophenones and alkynes. A general approach involves reacting 3-methoxyacetophenone with a 4-methoxyphenylacetylene derivative under basic conditions (e.g., KOH/EtOH) at 0–5°C, followed by acid quenching. Yields typically range from 70–72% when using stoichiometric control and inert atmospheres to minimize side reactions like oxidation . Optimization strategies include:

- Temperature modulation : Lower temperatures reduce byproduct formation.

- Catalyst selection : Transition metals (e.g., CuI) can enhance coupling efficiency.

- Purification : Column chromatography or recrystallization in methanol improves purity .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

- 1H NMR : Identifies methoxy protons (δ 3.8–3.9 ppm) and aromatic protons (δ 6.7–7.8 ppm). The alkyne proton is typically absent due to symmetry .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 296 [M+H]+) confirm molecular weight .

- X-ray crystallography : Resolves spatial arrangement and bond angles (e.g., C≡C bond length ~1.20 Å) .

Advanced: How does the methoxy substitution pattern influence the compound’s nonlinear optical (NLO) properties?

The meta- and para-methoxy groups enhance electron delocalization, increasing hyperpolarizability (β). Key findings include:

- Dipole alignment : Non-centrosymmetric crystal packing (e.g., monoclinic P2₁/c) enables second-harmonic generation (SHG) efficiency ~5× urea .

- Computational validation : Density functional theory (DFT) calculates β values aligned with experimental SHG data .

- Substitution effects : para-methoxy groups donate electrons more effectively than meta, amplifying NLO response .

Advanced: What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Challenges include:

- Twinned crystals : Common due to flexible alkyne moieties. Partial occupancy modeling in SHELXL resolves this .

- Disorder : Methoxy groups may exhibit rotational disorder. Restraints on thermal parameters (e.g., ISOR in SHELX) improve refinement .

- Data resolution : High-resolution synchrotron data (e.g., λ = 0.71073 Å) reduces noise, critical for accurate bond-length determination .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?

SAR insights include:

- Methoxy positioning : Para-methoxy groups enhance tubulin polymerization stimulation, while meta-substitutions reduce steric hindrance for receptor binding .

- Alkyne vs. alkene : Prop-2-yn-1-one derivatives show higher metabolic stability than chalcones (prop-2-en-1-one) due to reduced enzymatic oxidation .

- Pharmacophore modeling : Docking studies (e.g., AutoDock Vina) identify key interactions with nicotinic acetylcholine receptors (nAChRs), guiding substitutions at the 3- and 4-positions .

Basic: What solvent systems are optimal for recrystallizing this compound, and how does solvent choice impact crystal quality?

- Methanol/water : Yields high-purity crystals (mp 187–188°C) with defined morphology .

- Ethyl acetate/hexane : Suitable for column chromatography, but may produce solvated crystals.

- Dichloromethane : Avoid due to low solubility and solvent retention in the lattice .

Advanced: How do computational methods validate experimental data for this compound?

- DFT calculations : Match experimental IR spectra (e.g., C≡C stretch ~2200 cm⁻¹) and UV-Vis absorption maxima (~320 nm) .

- Molecular dynamics (MD) : Simulate crystal packing to predict SHG efficiency and thermal stability .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H···O contacts = 25% of surface area) .

Basic: What safety protocols are recommended for handling this compound in the laboratory?

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats.

- Ventilation : Use fume hoods due to potential respiratory irritancy.

- Waste disposal : Neutralize with dilute HCl before aqueous disposal .

Advanced: How does isotopic labeling (e.g., ¹³C) aid in metabolic pathway tracing for this compound?

- Synthetic incorporation : Introduce ¹³C at the carbonyl group via labeled acetic anhydride.

- Tracing applications : NMR and mass spectrometry track metabolic products in in vitro hepatic models .

Advanced: What role does this compound play in experimental phasing of macromolecular structures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.